molecular formula C6H8F5NO2S B13563190 [3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonamide

[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonamide

Cat. No.: B13563190
M. Wt: 253.19 g/mol
InChI Key: GYVISPUPCLMVKX-UHFFFAOYSA-N
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Description

[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonamide is a chemical compound with the molecular formula C6H8F5NO2S. It is characterized by the presence of both difluoro and trifluoromethyl groups attached to a cyclobutyl ring, along with a methanesulfonamide group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of [3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of Fluorine Atoms: The difluoro and trifluoromethyl groups are introduced using fluorinating agents under controlled conditions.

    Attachment of the Methanesulfonamide Group:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Addition Reactions: The presence of fluorine atoms makes the compound reactive towards addition reactions with electrophiles.

Common reagents used in these reactions include fluorinating agents, oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of [3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanes

Properties

Molecular Formula

C6H8F5NO2S

Molecular Weight

253.19 g/mol

IUPAC Name

[3,3-difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonamide

InChI

InChI=1S/C6H8F5NO2S/c7-5(8)1-4(2-5,6(9,10)11)3-15(12,13)14/h1-3H2,(H2,12,13,14)

InChI Key

GYVISPUPCLMVKX-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)(CS(=O)(=O)N)C(F)(F)F

Origin of Product

United States

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